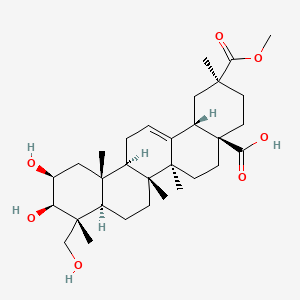

2,3,23-Trihydroxy-29-methoxy-29-oxoolean-12-en-28-oic acid

Description

Contextualizing Phytolaccagenin within Natural Product Chemistry

Phytolaccagenin is classified as a triterpenoid (B12794562) saponin (B1150181), a class of compounds known for their structural complexity and wide range of biological effects. nih.gov It is primarily isolated from various species of the Phytolacca genus, commonly known as pokeweed. nih.gov Plants from this family, including Phytolacca acinosa, Phytolacca americana, and Phytolacca dodecandra, are rich sources of this and other related saponins (B1172615). nih.govmdpi.comresearchgate.net

The chemical structure of phytolaccagenin is characterized by a pentacyclic triterpene core, which is a common feature of many bioactive natural products. nih.gov This oleanane-type triterpenoid structure is adorned with multiple hydroxyl groups and a carboxylic acid function, contributing to its chemical properties and biological activities. semanticscholar.org The presence of both hydrophobic (the triterpene skeleton) and hydrophilic (the functional groups) regions gives saponins like phytolaccagenin amphipathic properties, which influence their interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C31H48O7 medkoo.com |

| Molecular Weight | 532.71 g/mol medkoo.com |

| CAS Number | 1802-12-6 medkoo.com |

| Chemical Class | Triterpenoid Saponin nih.gov |

| Synonyms | Jaligonic acid 30-methyl ester, Phytolaccagenine nih.gov |

Historical Perspectives on Phytolaccagenin Research

The use of Phytolacca plants in traditional medicine dates back thousands of years, particularly in Chinese and Native American healing practices. nih.govresearchgate.net These plants were traditionally used to treat a wide array of ailments, including inflammation, edema, tumors, and infections. nih.govfrontiersin.org This long history of ethnobotanical use provided the initial impetus for modern scientific investigation into the chemical constituents of these plants.

Scientific research into the Phytolacca genus began to intensify in the 20th century, with a focus on isolating and characterizing the bioactive compounds responsible for the observed medicinal properties. The discovery of the molluscicidal activity of Phytolacca dodecandra in 1965 sparked considerable interest in the saponins contained within the plant. thieme-connect.com Subsequent phytochemical studies led to the isolation and structural elucidation of numerous triterpenoid saponins, including phytolaccagenin and its glycosides, such as esculentosides. mdpi.comthieme-connect.com Early research focused on the chemical composition and general biological effects of plant extracts, while more recent studies have delved into the specific mechanisms of action of isolated compounds like phytolaccagenin.

General Significance of Phytolaccagenin in Biomedical Research

Phytolaccagenin is a subject of significant interest in biomedical research due to its diverse and potent pharmacological activities. researchgate.net It has demonstrated anti-inflammatory, anticancer, antifungal, and antiviral properties in numerous preclinical studies. researchgate.netfarmaciajournal.com The broad spectrum of activity makes phytolaccagenin a valuable lead compound in the search for new drugs. nih.govup.ac.za

The anti-inflammatory effects of phytolaccagenin are particularly well-documented. researchgate.net Research has shown that it can modulate the production of inflammatory mediators, which are key players in various inflammatory diseases. researchgate.net Its anticancer potential has been explored against various cancer cell lines, with studies indicating that it can inhibit cancer cell growth and migration. researchgate.net Furthermore, extracts containing phytolaccagenin and related compounds have shown activity against various bacterial and fungal pathogens. nih.govijesrr.org

The unique chemical structure and multifaceted biological activities of phytolaccagenin continue to make it a focal point for natural product chemists and pharmacologists. Ongoing research aims to further elucidate its mechanisms of action and explore its therapeutic potential for a range of human diseases.

| Biological Activity | Brief Description of Research Findings |

|---|---|

| Anti-inflammatory | Extracts from Phytolacca species, rich in saponins like phytolaccagenin, have been traditionally used for inflammatory conditions. nih.gov Modern studies confirm these anti-inflammatory properties. researchgate.net |

| Anticancer | Triterpenoid saponins from pokeweed, including derivatives of phytolaccagenin, have shown inhibitory effects on the growth and migration of human cancer cells. researchgate.net |

| Antimicrobial | Extracts of Phytolacca dodecandra and Phytolacca acinosa have demonstrated antibacterial and antifungal activity against various pathogens. nih.govijesrr.org |

| Antiviral | Plants from the Phytolacca genus are known to contain antiviral proteins and other substances that affect cell division, indicating potential antiviral applications. ijesrr.org |

| Molluscicidal | Phytolacca dodecandra is extensively studied for its molluscicidal effects, largely attributed to its saponin content. nih.gov |

Properties

IUPAC Name |

10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O7/c1-26(25(37)38-6)11-13-31(24(35)36)14-12-29(4)18(19(31)15-26)7-8-22-27(2)16-20(33)23(34)28(3,17-32)21(27)9-10-30(22,29)5/h7,19-23,32-34H,8-17H2,1-6H3,(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJWWQALTIKOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939305 | |

| Record name | 2,3,23-Trihydroxy-29-methoxy-29-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802-12-6 | |

| Record name | Phytolaccagenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,23-Trihydroxy-29-methoxy-29-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Studies of Phytolaccagenin

Botanical Sources and Distribution within Phytolacca Species

Phytolaccagenin, along with the related compound phytolaccatoxin, is distributed throughout various parts of the Phytolacca plants, including the roots, stems, leaves, blossoms, and berries. wikipedia.orgmindat.org The concentration and presence of these compounds contribute to the toxic properties of many species within the genus if not prepared correctly. wikipedia.orgmindat.org While broadly distributed within the plant, certain parts, particularly the roots, are recognized as the primary source for this compound. biosynth.com

The roots of several Phytolacca species are well-documented as the principal repository of phytolaccagenin. This has made them the main target for isolation studies. The dried root of Phytolacca acinosa and Phytolacca americana, known as Radix Phytolaccae, is recognized as a significant source of phytolaccagenin, which is considered one of its major bioactive components. taylorandfrancis.comnih.gov Research has confirmed the isolation of triterpenoidal saponins (B1172615) with phytolaccagenin as the aglycone from the roots of Phytolacca esculenta and Phytolacca dodecandra. nih.govnih.gov

The following table summarizes key Phytolacca species from which phytolaccagenin has been isolated from the roots.

| Phytolacca Species | Common Name | Reference |

|---|---|---|

| Phytolacca americana | American Pokeweed | taylorandfrancis.comnih.gov |

| Phytolacca acinosa | Indian Pokeweed | taylorandfrancis.comnih.gov |

| Phytolacca esculenta | (Synonym of P. acinosa) | nih.gov |

| Phytolacca dodecandra | African Soapberry / Gopo Berry | nih.gov |

While roots are the most concentrated source, phytolaccagenin is also present in the leaves and fruits of Phytolacca species. wikipedia.orgmindat.org An experimental study successfully isolated phytolaccagenin from the leaves of Phytolacca acinosa. nih.gov The fruits of Phytolacca also contain these triterpenes, although they are sometimes considered less toxic than other parts of the plant. researchgate.net The berries are consumed by birds, which are not affected by the toxins. wikipedia.org The presence of phytolaccagenin and its derivatives in these aerial parts makes them potential, though less common, sources for extraction.

Advanced Methodologies for Isolation and Purification

The isolation and purification of phytolaccagenin from plant matrices require sophisticated analytical techniques to separate the target compound from a complex mixture of other phytochemicals.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of natural products like phytolaccagenin. thieme-connect.de Researchers have developed and validated specific HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) assays to accurately determine the presence of phytolaccagenin. nih.gov

One such validated method for analyzing phytolaccagenin in rat plasma utilized a Symmetry C18 column with gradient elution. nih.gov The mobile phase consisted of acetonitrile (B52724) and 0.1% formic acid in water, demonstrating the precise conditions required for effective separation. nih.gov Detection was achieved using a triple-quadrupole tandem mass spectrometer, which offers high sensitivity and selectivity. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, offering faster analysis times, greater resolution, and higher sensitivity with reduced solvent consumption. nih.gov These systems, which use columns with smaller particle sizes (sub-2-µm), are highly effective for separating complex natural product extracts. thieme-connect.de The principles of method transfer from HPLC to UHPLC are well-established, allowing for the adaptation of existing separation protocols to this more efficient technology. chromatographyonline.com

The table below outlines typical parameters for the chromatographic separation of phytolaccagenin.

| Parameter | Description | Reference |

|---|---|---|

| Technique | HPLC-MS/MS | nih.gov |

| Stationary Phase (Column) | Symmetry C18 (4.6 mm × 50 mm, 3.5 μm) | nih.gov |

| Mobile Phase | Gradient elution with acetonitrile and 0.1% formic acid in water | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) in positive ion mode via electrospray ionization (ESI) | nih.gov |

Maximizing the yield of phytolaccagenin from its botanical sources is crucial for research and potential applications. The efficiency of extraction is influenced by several factors, including the extraction method, solvent type, temperature, time, and the solid-to-liquid ratio. mdpi.com

Traditional methods like maceration and Soxhlet extraction have been used for obtaining crude extracts from Phytolacca parts. academicjournals.orgnih.gov However, modern techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are often more efficient. mdpi.comresearchgate.net These methods can accelerate the extraction process by using microwave or ultrasonic energy to heat the solvent and rupture plant cell walls, facilitating the release of bioactive compounds. sciforum.net

Response Surface Methodology (RSM) is a powerful mathematical and statistical tool used to optimize complex extraction processes. nih.gov By systematically varying multiple parameters (e.g., temperature, time, solvent concentration), RSM can identify the optimal conditions to achieve the highest extraction yield, making it a valuable approach for enhancing the recovery of compounds like phytolaccagenin. nih.gov Key parameters that are often optimized include the solvent composition, extraction temperature, and the ratio of plant material to solvent. mdpi.comnih.gov

Biosynthetic Pathways of Phytolaccagenin

Elucidation of Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The initial and often rate-limiting step in triterpenoid saponin biosynthesis is the cyclization of 2,3-oxidosqualene (B107256), catalyzed by oxidosqualene cyclases (OSCs). mdpi.comnih.govresearchgate.net Different OSCs can cyclize 2,3-oxidosqualene into various triterpene skeletons, such as the oleanane (B1240867), dammarane, and lupane (B1675458) skeletons, which form the basis of diverse triterpenoid saponins (B1172615). nih.govresearchgate.net Phytolaccagenin possesses an oleanane-type skeleton. badd-cao.netdcmhi.com.cn

Following the cyclization, the basic triterpenoid skeleton undergoes a series of modifications, including oxidation, hydroxylation, and glycosylation, mediated by tailoring enzymes. mdpi.comnih.govresearchgate.net These modifications contribute significantly to the structural diversity and biological activities of triterpenoid saponins. mdpi.comfrontiersin.org

Identification and Characterization of Key Enzymes in Phytolaccagenin Biogenesis

Key enzymes involved in the biosynthesis of triterpenoid saponins include oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs). frontiersin.orgmdpi.comresearchgate.net

Oxidosqualene Cyclases (OSCs): These enzymes are responsible for forming the core triterpenoid skeleton from 2,3-oxidosqualene. mdpi.comnih.govresearchgate.net The specific OSC involved in the formation of the oleanane skeleton, the precursor to phytolaccagenin, is a beta-amyrin (B1666858) synthase (β-AS). researchgate.net

Cytochrome P450 Monooxygenases (P450s): P450 enzymes catalyze oxidative modifications, such as hydroxylation and carboxylation, at specific positions on the triterpenoid skeleton. frontiersin.orgmdpi.comresearchgate.net These modifications are crucial for converting the basic skeleton into specific sapogenins like phytolaccagenin. The CYP716 family of P450 enzymes is known to be involved in the C-28 oxidation of pentacyclic triterpenoids, a common modification in oleanane-type saponins. frontiersin.orgbiorxiv.orgfrontiersin.org Other P450 families, such as CYP93E and CYP72A, have also been implicated in triterpenoid saponin biosynthesis, catalyzing oxidations at different carbon positions. mdpi.com

UDP-dependent Glycosyltransferases (UGTs): UGTs catalyze the attachment of sugar moieties to the triterpenoid aglycone, forming saponins. frontiersin.orgmdpi.comfrontiersin.org While phytolaccagenin is the aglycone, UGTs are essential for the formation of its glycosylated derivatives (phytolaccagenin saponins). UGTs utilize UDP-sugars as donors and can glycosylate hydroxyl or carboxyl groups at various positions on the triterpenoid structure, increasing solubility and altering biological activity. mdpi.comfrontiersin.orgoup.com

Research findings highlight the diversity of P450s and UGTs involved in saponin biosynthesis, making the identification of specific enzymes for a given compound challenging. frontiersin.orgoup.com However, transcriptomic and metabolomic approaches have accelerated the discovery of genes involved in these pathways. frontiersin.orgfrontiersin.orgnih.gov

Genetic Regulation of Phytolaccagenin Biosynthetic Genes

The biosynthesis of secondary metabolites, including triterpenoid saponins, is under genetic regulation. This involves transcription factors (TFs) that can activate or repress the expression of genes encoding the biosynthetic enzymes. numberanalytics.commdpi.com While specific genetic regulation of phytolaccagenin biosynthesis is not extensively detailed in the provided search results, studies on other triterpenoid saponins indicate that TFs from families such as WRKY, APETALA2/Ethylene Response Factor (AP2/ERF), and Basic Helix-Loop-Helix (bHLH) can positively regulate the biosynthesis of these compounds, often in response to signals like methyl jasmonate (MeJA). mdpi.comacs.org Further research is needed to fully understand the specific genetic elements and regulatory networks controlling the expression of genes involved in phytolaccagenin production.

Strategies for Biosynthesis Pathway Engineering of Phytolaccagenin

Metabolic engineering offers strategies to enhance the production of valuable natural products like phytolaccagenin by modifying and optimizing their biosynthetic pathways. wikipedia.orgnih.govdtu.dk This can involve manipulating the expression of key enzymes, blocking competing pathways, or introducing genes from other organisms (heterologous expression). wikipedia.org

Strategies for engineering triterpenoid biosynthesis pathways generally aim to increase the flux through the desired pathway and improve the efficiency of the involved enzymes. frontiersin.org This can be achieved by overexpressing genes encoding rate-limiting enzymes, such as OSCs, P450s, and UGTs. wikipedia.org

Heterologous Expression Systems for Enhanced Production

Heterologous expression involves introducing the genes encoding the enzymes of a biosynthetic pathway into a suitable host organism that does not naturally produce the target compound. wikipedia.org This approach allows for the production of the compound in a controlled environment, potentially at higher yields than in the native plant, and facilitates the study and manipulation of the pathway. wikipedia.orgnih.govfrontiersin.org

Various host systems can be used for heterologous expression, including bacteria (e.g., Escherichia coli), yeast (Saccharomyces cerevisiae), insect cells, and even other plants. wikipedia.orgnih.govkuleuven.be Yeast and E. coli are commonly used due to their rapid growth, ease of genetic manipulation, and established fermentation technologies. wikipedia.orgnih.govkuleuven.be However, for complex plant secondary metabolites like triterpenoids that require extensive post-translational modifications, eukaryotic systems like yeast or plant-based platforms may be more suitable as they can provide the necessary cellular machinery. wikipedia.orgnih.govfrontiersin.org

Reconstitution of triterpenoid saponin biosynthetic pathways in heterologous hosts, such as Saccharomyces cerevisiae or Nicotiana benthamiana, has been demonstrated for other saponins, leading to the successful production of these compounds. mdpi.combiorxiv.orgnih.govacs.org These successes suggest that similar strategies could be applied to engineer heterologous systems for enhanced production of phytolaccagenin. nih.govacs.org

Data on specific heterologous expression systems successfully engineered for Phytolaccagenin production were not explicitly found in the provided search results, but the principles and successes with other triterpenoid saponins indicate the feasibility of this approach.

Pharmacological Activities and Molecular Mechanistic Investigations of Phytolaccagenin

Anti-inflammatory Action: Signaling Pathways and Cellular Targets

Research has demonstrated that phytolaccagenin possesses notable anti-inflammatory effects in animal models. koreascience.krkoreascience.kr The compound has shown a significant ability to inhibit acute inflammation, suggesting its potential as a modulator of inflammatory pathways. koreascience.krkoreascience.kr

Modulation of Pro-inflammatory Cytokines and Enzymes

Specific studies detailing the direct effects of phytolaccagenin on the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), or on the activity of enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), are not extensively detailed in the current body of research. While its parent saponins (B1172615) from Phytolacca species are recognized for anti-inflammatory properties, the precise molecular targets of phytolaccagenin in these pathways remain an area for further investigation. researchgate.net

Inhibition of Lipopolysaccharide-Induced Nitric Oxide Production

The direct inhibitory effect of phytolaccagenin on nitric oxide (NO) production induced by lipopolysaccharide (LPS) in cellular models such as macrophages has not been specifically elucidated in available research. However, its potent in vivo anti-inflammatory activity suggests a potential interaction with inflammatory mediators, which often include the nitric oxide pathway. koreascience.krkoreascience.kr

One of the key findings supporting its anti-inflammatory action comes from studies on carrageenan-induced paw edema in rodents, a classic model for acute inflammation. In this model, phytolaccagenin demonstrated a potent and dose-dependent inhibitory effect on edema formation. koreascience.kr When administered intraperitoneally to rats, phytolaccagenin showed a significant ability to reduce swelling, with a calculated median effective dose (ED50) of 26 mg/kg. koreascience.kr This antiedemic activity was found to be more potent than that of other known anti-inflammatory triterpenoids like oleanolic acid and glycyrrhetic acid. koreascience.kr

| Compound | Administration Route | ED50 (mg/kg) | Relative Potency |

|---|---|---|---|

| Phytolaccagenin | Intraperitoneal (i.p.) | 26 | Potent |

| Oleanolic Acid | Intraperitoneal (i.p.) | > 26 | Less Potent than Phytolaccagenin |

| Glycyrrhetic Acid | Intraperitoneal (i.p.) | > 26 | Less Potent than Phytolaccagenin |

Interaction with NF-κB Pathway

The specific molecular interactions between phytolaccagenin and the Nuclear Factor-kappa B (NF-κB) signaling pathway have not been detailed in the available scientific literature. The NF-κB pathway is a critical regulator of the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes. Given phytolaccagenin's demonstrated anti-inflammatory effects in vivo, its potential influence on this key pathway warrants further investigation. koreascience.krkoreascience.kr

Antitumor and Cytotoxic Mechanisms in Cellular Models

While extracts from the plant Phytolacca americana, the source of phytolaccagenin, have been investigated for their effects on cancer cells, specific studies focusing solely on the antitumor and cytotoxic mechanisms of the isolated compound phytolaccagenin are limited. tujns.orgnih.gov Research on the plant extracts indicates modulation of genes involved in cancer pathways, but the precise contribution of phytolaccagenin to these effects is not yet fully understood. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

Detailed experimental evidence elucidating the capacity of pure phytolaccagenin to induce apoptosis (programmed cell death) or to modulate the cell cycle in cancer cell lines is not currently available in the scientific literature. Studies on related plant extracts have shown that they can induce late-stage apoptosis in breast cancer cell lines, but these effects have not been specifically attributed to phytolaccagenin. tujns.org

Interactions with Cellular Membranes and Subcellular Organelles

Specific research detailing the interactions of phytolaccagenin with cellular membranes or its effects on subcellular organelles such as mitochondria has not been found. The broader class of saponins, to which phytolaccagenin's glycosides belong, are known to interact with cell membranes, but dedicated studies on the aglycone phytolaccagenin are needed to determine its specific activities in this regard.

Antifungal Efficacy and Cellular Targets

Phytolaccagenin has demonstrated significant antifungal properties against clinically relevant fungal pathogens. Its efficacy is attributed to its ability to interact with and disrupt key components of the fungal cell, leading to inhibited growth and morphological changes.

Activity against Candida Species (C. albicans, C. glabrata)

Phytolaccagenin exhibits notable antifungal activity against various Candida species, which are common causes of opportunistic infections in humans. Research has confirmed its potency against both Candida albicans and Candida glabrata researchgate.net. Studies involving extracts of Phytolacca tetramera, for which Phytolaccagenin is a primary active marker, have shown that a dichloromethane extract from the berries was the most active against these species researchgate.net. The mechanism of action involves altering the fungal plasma membrane researchgate.net. Specifically, Phytolaccagenin has been found to bind to ergosterol, the principal sterol in the fungal plasma membrane, which disrupts membrane integrity and function researchgate.net.

Activity against Cryptococcus Species (C. neoformans)

The compound has also shown promising antifungal potency against Cryptococcus neoformans, an encapsulated yeast responsible for life-threatening meningitis, particularly in immunocompromised individuals mdpi.com. Research has demonstrated that pure Phytolaccagenin is effective against this pathogen researchgate.net. The range of minimum inhibitory concentrations (MIC) observed for Phytolaccagenin against C. neoformans was found to be between 15.6 and 62.5 μg/mL, indicating a higher sensitivity compared to C. albicans researchgate.net.

Table 1: Antifungal Activity of Phytolaccagenin An interactive data table summarizing the Minimum Inhibitory Concentration (MIC) of Phytolaccagenin against various fungal species.

| Fungal Species | Strain | MIC (μg/mL) |

| Candida albicans | ATCC 10231 | 62.5 |

| Cryptococcus neoformans | ATCC 32264 | 15.6 - 62.5 |

Morphological Alterations in Fungal Cells

The primary mechanism of Phytolaccagenin's antifungal action—disruption of the plasma membrane—leads to significant morphological changes in fungal cells. Studies on active extracts from Phytolacca tetramera revealed that the compound induces morphological alterations consistent with damage to the cell membrane and/or cell wall researchgate.net. By binding to ergosterol, Phytolaccagenin alters membrane fluidity and permeability, which can lead to the leakage of intracellular contents and ultimately cell death researchgate.net. This disruption of the cell's primary barrier impairs essential functions like maintaining cell shape, polarized growth, and protection from environmental stress, rendering the fungal cell non-viable mdpi.comfrontiersin.org.

Interaction with Fungal Plasma Membrane Components (e.g., Ergosterol)

The antifungal activity of many saponins is attributed to their interaction with sterols in the fungal plasma membrane, leading to pore formation, loss of membrane integrity, and subsequent cell death. mdpi.comresearchgate.net Phytolaccagenin, a triterpenoid (B12794562) sapogenin, employs this mechanism by directly targeting the fungal plasma membrane. nih.govnih.gov

Research has demonstrated that extracts of Phytolacca tetramera containing phytolaccagenin as a primary active marker alter the fungal plasma membrane. nih.gov The underlying mechanism for this disruption is the binding of phytolaccagenin to ergosterol, the principal sterol component of the fungal membrane. nih.govnih.gov This interaction disrupts membrane integrity and is a key component of the compound's antifungal effect. nih.gov Studies on synergistic combinations of P. tetramera extracts and phytolaccagenin with commercial antifungal drugs confirmed that these mixtures act by binding to ergosterol and lead to a decrease in the total ergosterol content of the fungus. nih.gov

Interestingly, the mechanism of action can differ between the aglycone (phytolaccagenin) and its glycoside form. For instance, phytolaccoside B, a glycoside of phytolaccagenin, was found to not bind to ergosterol but instead to increase chitin synthase activity, a process related to cell wall synthesis. nih.govnih.gov Despite this different primary target, some damage to the fungal membrane was still observed at the minimum inhibitory concentration of phytolaccoside B. nih.gov This highlights the specific and potent role of the phytolaccagenin structure in directly interacting with membrane ergosterol.

Cardiovascular System Modulation: Antihypertensive Effects

Phytolaccagenin has demonstrated significant antihypertensive activity in both normotensive and hypertensive rat models. Its intravenous administration leads to a notable decrease in mean arterial pressure. This effect is not due to a single mechanism but rather a combination of influences on both the vasculature and the heart, involving multiple molecular pathways. The antihypertensive action is a result of decreased vascular resistance coupled with cardiac depressant effects.

A primary contributor to the antihypertensive effect of phytolaccagenin is its ability to reduce vascular resistance. mdpi.com In studies using isolated rat aortic rings that were pre-contracted with phenylephrine, the cumulative addition of phytolaccagenin induced relaxation. mdpi.com

The endothelium plays a crucial role in this vasorelaxant effect. The relaxation induced by phytolaccagenin is significantly ablated (by approximately 50%) when the endothelium is mechanically removed (denudation). mdpi.com This indicates that the compound's effect is partially endothelium-dependent and relies on the release of relaxing factors from these cells.

The endothelium-dependent vasorelaxation caused by phytolaccagenin is mediated through the muscarinic receptor-linked nitric oxide (NO) pathway. mdpi.com This was demonstrated in experiments where the relaxation of aortic rings was significantly reduced after pre-incubation with atropine (B194438) (a muscarinic receptor antagonist) and Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase. mdpi.com

Furthermore, in vivo studies showed that pretreatment of rats with atropine partially reversed the decrease in blood pressure caused by initial doses of phytolaccagenin. mdpi.com Pretreatment with L-NAME also modified the compound's effect on blood pressure, confirming the involvement of the NO pathway in its systemic antihypertensive action. mdpi.com Cardiac muscarinic receptors also appear to play a role in the compound's effects on the heart. mdpi.com

Phytolaccagenin influences vascular smooth muscle tone by modulating calcium ion (Ca2+) movements. mdpi.com Its mechanism involves an inhibitory effect on voltage-dependent calcium channels. mdpi.com This was confirmed in experiments where phytolaccagenin partially inhibited the contractions of aortic rings induced by a high concentration of potassium (high K+), which causes depolarization and opens voltage-dependent calcium channels. mdpi.com At higher concentrations, a more pronounced inhibitory effect was observed, further supporting its role as a calcium channel blocker in the vasculature. mdpi.com

The cardiac effects of phytolaccagenin are also modulated by adrenergic receptor pathways. mdpi.com In isolated rat atrial strips, the suppressive effect of phytolaccagenin on atrial tone was reduced following pre-incubation with isoprenaline, a β-adrenergic agonist. mdpi.com Moreover, pretreatment with atenolol, a β-adrenergic antagonist, also ablated the cardiac effects of phytolaccagenin. mdpi.com These findings suggest that the compound's cardiac depressant activity involves the blockade of β-adrenergic receptors. mdpi.com

Interactive Data Tables

Table 1: Effect of Inhibitors on Phytolaccagenin-Induced Vasorelaxation and Hypotension Data derived from in vitro (aortic rings) and in vivo (anesthetized rats) experiments.

| Experimental Model | Inhibitor Used | Target Pathway | Observed Effect on Phytolaccagenin's Action | Reference |

| Isolated Rat Aortic Rings | Endothelium Removal | Endothelial Function | ~50% ablation of relaxation | mdpi.com |

| Isolated Rat Aortic Rings | Atropine (1 µM) | Muscarinic Receptors | Ablation of relaxation | mdpi.com |

| Isolated Rat Aortic Rings | L-NAME (10 µM) | Nitric Oxide Synthase | Ablation of relaxation | mdpi.com |

| Anesthetized Rats | Atropine (2 mg/kg) | Muscarinic Receptors | Partial reversal of hypotension | mdpi.com |

| Anesthetized Rats | L-NAME (100 mg/kg) | Nitric Oxide Synthase | Modification of hypotensive response | mdpi.com |

Table 2: Cardiac and Vascular Effects of Phytolaccagenin Summary of mechanistic findings from isolated tissue experiments.

| Tissue Preparation | Pre-contraction/Stimulation | Phytolaccagenin Effect | Implied Mechanism | Reference |

| Isolated Rat Aortic Rings | Phenylephrine | Induces relaxation | Vasodilation | mdpi.com |

| Isolated Rat Aortic Rings | High K+ | Partial inhibition of contraction | Inhibition of voltage-dependent Ca2+ channels | mdpi.com |

| Isolated Rat Atrial Strips | Spontaneously beating | Suppressed atrial tone | Cardiac depression | mdpi.com |

| Isolated Rat Atrial Strips | Isoprenaline (pre-incubation) | Reduced suppression of atrial tone | Interaction with β-adrenergic pathway | mdpi.com |

| Isolated Rat Atrial Strips | Atenolol (1 µM) (pre-incubation) | Ablated cardiac effects | Blockade of β-adrenergic receptors | mdpi.com |

Antioxidant Mechanisms and Oxidative Stress Mitigation

Phytolaccagenin, a triterpenoid saponin (B1150181), is a significant bioactive constituent of plants from the Phytolacca genus. Research into the antioxidant properties of extracts from these plants suggests that their activity is linked to their chemical composition, including compounds like Phytolaccagenin. The primary antioxidant mechanisms are believed to involve the donation of hydrogen or electrons to neutralize free radicals. researchgate.net

While direct studies on the isolated Phytolaccagenin are limited, the antioxidant capacity of Phytolacca americana berry extracts has been demonstrated through various in vitro assays. These extracts have shown potent efficacy in scavenging the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and exhibit strong reducing power. researchgate.net This suggests that constituents within the extract, such as Phytolaccagenin, can effectively donate an electron or hydrogen atom to stabilize free radicals, thereby mitigating oxidative stress. researchgate.net Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, which can lead to cellular damage and the progression of various diseases.

The mitigation of oxidative stress is a key aspect of the pharmacological profile of Phytolacca extracts. For instance, they have been shown to support antioxidant defense mechanisms by increasing the activity of antioxidant enzymes and reducing the peroxidation of lipids and proteins. This activity is crucial in protecting cells from oxidative damage.

Enzyme Modulatory Activities (e.g., Cholinesterase, Glycosidases)

Phytolaccagenin and related compounds found in Phytolacca species have been investigated for their ability to modulate the activity of various enzymes, which is a key aspect of their therapeutic potential.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease. Extracts from Phytolacca americana have been shown to inhibit AChE activity. This inhibition helps to increase the levels of acetylcholine in the brain, which can alleviate cognitive impairments. While the direct inhibitory action of isolated Phytolaccagenin on AChE requires more detailed investigation, its presence in active extracts suggests it may be a contributing factor to the observed cholinesterase-inhibiting effects.

Glycosidase Inhibition: α-Glucosidase is an enzyme located in the small intestine that is responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in post-meal blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes. Extracts containing triterpenoid saponins have demonstrated α-glucosidase inhibitory activity. Although specific kinetic studies on Phytolaccagenin's interaction with α-glucosidase are not extensively detailed, its structural class is known to possess such inhibitory potential.

The table below summarizes the enzyme modulatory activities associated with extracts containing Phytolaccagenin.

| Enzyme Target | Biological Relevance | Observed Effect of Extracts | Potential Role of Phytolaccagenin |

| Acetylcholinesterase (AChE) | Neurotransmitter regulation; Alzheimer's disease | Inhibition of AChE activity | Contributes to the overall inhibitory effect |

| α-Glucosidase | Carbohydrate metabolism; Type 2 Diabetes | Inhibition of α-glucosidase activity | Likely contributor to the inhibitory action |

Investigations into Organ-Specific Effects (e.g., Hepatotoxicity Mechanisms)

Recent research has identified Phytolaccagenin as a key component responsible for the hepatotoxicity observed with the consumption of certain traditional medicines, such as those derived from Phytolacca acinosa Roxb. nih.gov Studies using both in vitro (L-02 human liver cells) and in vivo (zebrafish larvae) models have demonstrated that Phytolaccagenin can induce significant liver damage. nih.gov

The toxic effects manifest as increased mortality, morphological disruptions in the liver, elevated levels of liver enzymes (indicating cellular damage), and significant structural changes within liver cells. nih.gov Transcriptomic analysis has been employed to unravel the molecular mechanisms underlying this hepatotoxicity, revealing that Phytolaccagenin exposure significantly alters the expression of a multitude of genes involved in critical biological processes. nih.gov

The hepatotoxic effects of Phytolaccagenin are underpinned by its interference with several fundamental cellular pathways in the liver. nih.gov

Lipid Metabolism: Phytolaccagenin has been shown to disrupt lipid metabolism. Dysregulation of lipid pathways is a known contributor to liver injury, leading to conditions such as steatosis (fatty liver), which can progress to more severe liver damage.

Oxidative Stress: The compound induces oxidative stress within liver cells. nih.gov This imbalance between the production of reactive oxygen species and the cell's antioxidant defenses leads to damage of lipids, proteins, and DNA, a key mechanism in many forms of drug-induced liver injury. nih.gov

Apoptosis Pathways: Phytolaccagenin exposure triggers apoptosis, or programmed cell death, in hepatocytes. nih.gov While apoptosis is a normal physiological process, its excessive activation can lead to significant tissue damage and loss of liver function. Enrichment analysis of gene expression data has confirmed that Phytolaccagenin significantly affects the p53 signaling pathway, which is a central regulator of apoptosis and cell cycle arrest. nih.gov

Advanced molecular investigations have pinpointed several specific and interconnected signaling pathways that are predominantly affected by Phytolaccagenin, leading to pronounced cellular damage and hepatotoxicity. nih.gov

Ferroptosis: This is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. The identification of ferroptosis as a key pathway indicates that Phytolaccagenin-induced liver injury is mediated by iron-dependent mechanisms and lipid peroxidation. nih.gov

PPAR Signaling: Peroxisome proliferator-activated receptors (PPARs) are crucial regulators of lipid metabolism and inflammation. The finding that Phytolaccagenin affects PPAR signaling provides a direct link to its disruptive effects on hepatic lipid homeostasis. nih.gov

P53 Signaling: As mentioned, the p53 pathway is significantly impacted. nih.gov This tumor suppressor gene plays a critical role in responding to cellular stress by initiating cell cycle arrest, DNA repair, or apoptosis. Its perturbation by Phytolaccagenin is a key driver of the observed hepatocyte death. nih.gov

Arachidonic Acid Metabolism: This pathway is involved in inflammation. Arachidonic acid can be metabolized to produce pro-inflammatory mediators. The involvement of this pathway suggests that Phytolaccagenin may also induce an inflammatory response within the liver, further contributing to tissue damage. nih.gov

The interconnectedness of these pathways highlights the complex nature of Phytolaccagenin-induced hepatotoxicity. The table below summarizes the key molecular pathways implicated in this process.

| Pathway | Biological Function | Role in Phytolaccagenin-Induced Hepatotoxicity |

| Ferroptosis | Iron-dependent cell death | Induces lipid peroxidation and cell death in hepatocytes. nih.gov |

| PPAR Signaling | Regulation of lipid metabolism and inflammation | Disrupts lipid homeostasis in the liver. nih.gov |

| p53 Signaling | Regulation of apoptosis and cell cycle | Triggers programmed cell death (apoptosis) in liver cells. nih.gov |

| Arachidonic Acid Metabolism | Inflammatory response | Potentially promotes inflammation within the liver tissue. nih.gov |

These findings provide crucial insights into the molecular basis of Phytolaccagenin's toxicity, which is essential for ensuring the safe use of traditional medicines containing this compound. nih.gov

Structure Activity Relationship Sar Studies of Phytolaccagenin and Its Derivatives

Impact of Core Triterpenoid (B12794562) Aglycone Structure on Biological Activity

The fundamental triterpenoid aglycone, or sapogenin, forms the backbone of phytolaccagenin and is a primary determinant of its biological profile. Triterpenoid saponins (B1172615) are known to possess a wide array of biological activities, and the structure of the aglycone is crucial to these effects. researchgate.netnih.gov The C30 skeleton of the oleanane-type triterpenoid provides a rigid framework that orients various functional groups in a specific spatial arrangement, which is essential for interacting with biological targets.

Influence of Hydroxyl Groups and Methyl Ester Functionalities on Target Interactions

The specific functional groups decorating the triterpenoid core, particularly hydroxyl (-OH) groups and the methyl ester (-COOCH3) functionality, are critical for target interaction and potency. The number, position, and stereochemistry of hydroxyl groups on the aglycone can dramatically alter the compound's biological activity. nih.gov These polar groups can form hydrogen bonds with amino acid residues in target proteins, such as enzymes or receptors, thereby anchoring the molecule in the binding site and eliciting a biological response.

For many pentacyclic triterpenoids, functional moieties at positions C-3, C-28, and C-30 are particularly important for their bioactivities. mdpi.com In the case of related saponins, a free carboxyl group at the C-28 position has been shown to be crucial for significant cytotoxic activity. mdpi.com The presence of a methyl ester at this position in phytolaccagenin, therefore, modulates this activity by altering the molecule's polarity, charge distribution, and steric properties. This esterification can influence pharmacokinetic properties, such as cell membrane permeability, and change how the molecule interacts with its target.

Comparative SAR with Glycosylated Precursors (e.g., Esculentoside A)

Phytolaccagenin often occurs in nature as a glycoside, meaning it is attached to one or more sugar chains. These glycosylated forms, known as saponins, often have different biological profiles compared to the aglycone alone. Esculentoside A, a major saponin (B1150181) from Phytolacca acinosa, is a prime example where phytolaccagenin serves as the aglycone. mdpi.com This compound has demonstrated potent therapeutic effects, including antitumor activity. researchgate.net

SAR studies reveal that the sugar moieties are not merely for increasing solubility but play an active role in the compound's mechanism of action. The type, number, and linkage of the sugars can significantly impact potency. For some triterpenoid saponins, the sugar chain (e.g., a chacotriosyl moiety) has been found to be essential for inhibitory efficacy. researchgate.net These sugar groups can influence the molecule's absorption, distribution, and ability to interact with cell surface receptors before the aglycone exerts its effect within the cell. The antimicrobial potential of some saponins is also attributed mainly to the side sugar groups. nih.gov Therefore, comparing the activity of phytolaccagenin with its glycosylated precursors like Esculentoside A is vital to understanding the complete SAR profile.

| Compound | Core Structure | Key Feature | Reported Biological Activity |

|---|---|---|---|

| Phytolaccagenin | Aglycone | No sugar moieties | Serves as the core for active saponins |

| Esculentoside A | Glycoside | Phytolaccagenin + sugar chain | Potent antitumor and anti-hyperplasia effects mdpi.com |

| Phytolaccoside B | Glycoside | Jaligonic acid 30-methyl ester + sugar | Antifungal activity researchgate.net |

| Esculentoside H | Glycoside | Phytolaccagenin derivative + sugar | Inhibitory activity against cancer cell migration researchgate.net |

Computational Approaches to SAR Modeling (e.g., QSAR, 3D-QSAR)

To further refine the understanding of SAR, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are employed. These in-silico techniques build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov

3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. mdpi.com These methods align a series of related molecules (like phytolaccagenin derivatives) and calculate their steric, electrostatic, and hydrophobic fields. nih.govfrontiersin.org By comparing these fields with the measured biological activity, a 3D model is generated that visually represents which structural features are favorable or unfavorable for activity.

For example, a CoMSIA model might reveal that bulky, sterically favorable groups are preferred in one region of the molecule, while electron-withdrawing, electronegative groups enhance activity in another. nih.gov These models provide valuable insights into the ligand-receptor interactions at a molecular level and can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding the rational design of more potent derivatives. nih.govmdpi.com

| QSAR Method | Key Parameters Analyzed | Primary Outcome |

|---|---|---|

| CoMFA (Comparative Molecular Field Analysis) | Steric and Electrostatic Fields | Identifies regions where steric bulk and charge distribution affect activity mdpi.com |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | Provides a more detailed 3D map of favorable and unfavorable physicochemical properties nih.gov |

| Receptor-Dependent 3D-QSAR | Combines ligand structure with receptor binding site information | Offers insights into specific ligand-receptor interactions nih.gov |

Design Principles for Modulating Biological Potency through Structural Modifications

The collective insights from SAR and computational studies establish a set of design principles for the targeted structural modification of phytolaccagenin to modulate its biological potency. A primary strategy is the simplification of complex natural product structures to identify the core pharmacophore while improving properties like solubility and metabolic stability. mdpi.com

Key principles for modifying phytolaccagenin derivatives include:

Targeted Functional Group Modification : Based on SAR, specific hydroxyl groups can be esterified, etherified, or removed to fine-tune hydrogen bonding capabilities and lipophilicity. The methyl ester at C-28 could be hydrolyzed to the carboxylic acid or converted to various amides to explore the impact of charge and hydrogen bonding potential in that region. mdpi.com

Aglycone Core Alterations : While more synthetically challenging, modifications to the triterpenoid skeleton itself, such as introducing unsaturation or different substituents, can lead to novel derivatives with altered conformational properties and target selectivity.

Scaffold Hopping and Bio-isosterism : Using the 3D-QSAR models as a guide, parts of the phytolaccagenin structure can be replaced with bioisosteres—functionally similar chemical groups—to improve potency, selectivity, or pharmacokinetic properties. nih.gov

Synthetic Strategies and Chemical Derivatization of Phytolaccagenin

Semi-synthesis of Phytolaccagenin Derivatives from Natural Precursors

Semi-synthesis involves using naturally occurring compounds as starting materials for chemical modifications. This approach is particularly relevant for phytolaccagenin, which can be obtained from the hydrolysis of saponins (B1172615) like esculentoside A found in Phytolacca species researchgate.netnih.gov. Semi-synthesis allows for targeted modifications of the natural scaffold, potentially offering a more efficient route to derivatives compared to total synthesis. For instance, esculentoside A (EsA) can be hydrolyzed to yield phytolaccagenin researchgate.net. Further chemical transformations can then be performed on the phytolaccagenin aglycone to create various derivatives. Research has explored the synthesis of novel derivatives of esculentoside A and its aglycone, phytolaccagenin, to evaluate their biological activities orcid.org. This indicates that the semi-synthetic route starting from naturally abundant saponins is a viable strategy for accessing phytolaccagenin and its modified forms.

Development of Novel Chemical Entities Based on the Phytolaccagenin Scaffold

The phytolaccagenin scaffold, with its pentacyclic triterpenoid (B12794562) structure and various functional groups, serves as a promising basis for the development of novel chemical entities researchgate.net. Modifications to the hydroxyl groups, the carboxyl group, or the methoxycarbonyl group can lead to compounds with altered physical, chemical, and biological properties. For example, the hydrolysis of esculentoside A removes sugar moieties, resulting in the aglycone phytolaccagenin, which has shown different biological activities compared to the parent saponin (B1150181) researchgate.net. This highlights the impact of structural modifications on activity. The development of novel derivatives involves designing and synthesizing compounds with specific structural changes to explore their potential as therapeutic agents orcid.org. This can include esterification, etherification, oxidation, reduction, or conjugation with other molecules epo.orggoogleapis.com. The aim is often to improve efficacy, reduce toxicity, or enhance pharmacokinetic properties.

Combinatorial Chemistry and High-Throughput Synthesis for Analog Discovery

Combinatorial chemistry and high-throughput synthesis are powerful tools for generating large libraries of compounds with structural variations based on a core scaffold like phytolaccagenin researchgate.netedelris.comslideshare.netuomustansiriyah.edu.iqimperial.ac.uk. These techniques enable the rapid synthesis and screening of numerous analogs, accelerating the discovery of novel compounds with desired properties nih.govrfi.ac.uknih.govoctant.bio.

Combinatorial chemistry involves the systematic and repetitive connection of building blocks to create diverse molecular entities researchgate.net. Applied to the phytolaccagenin scaffold, this could involve reacting modified phytolaccagenin intermediates with a variety of different reagents or functional groups in a parallel or split-pool synthesis format researchgate.netimperial.ac.uk. High-throughput synthesis complements combinatorial chemistry by automating and miniaturizing the synthesis process, allowing for the rapid production of large compound libraries nih.govrfi.ac.ukoctant.bio.

While specific examples of combinatorial libraries explicitly derived from phytolaccagenin were not detailed in the search results, the general principles of applying these techniques to natural product scaffolds are well-established edelris.comuomustansiriyah.edu.iq. The goal is to generate a diverse set of phytolaccagenin analogs that can be quickly screened in biological assays to identify compounds with enhanced activity or novel functions slideshare.netimperial.ac.ukoctant.bio. This approach can lead to the discovery of new lead compounds for drug development researchgate.netresearchgate.net.

Advanced Analytical Methodologies for Phytolaccagenin Research

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Development and Validation

HPLC-MS/MS is a widely used technique for the analysis of Phytolaccagenin, offering high specificity and sensitivity. nih.govchemfaces.comresearchgate.net The development and validation of HPLC-MS/MS methods for Phytolaccagenin are essential to ensure reliable and accurate results in various research applications. nih.govchemfaces.com A validated HPLC-MS/MS assay for Phytolaccagenin in rat plasma, for instance, was developed and validated according to FDA Guidance for industry. nih.govchemfaces.com This method utilized a triple-quadrupole tandem mass spectrometer with multiple reactions monitoring (MRM) in positive ion mode via electrospray ionization (ESI). nih.govchemfaces.com

Quantification in Complex Biological Matrices (e.g., Plasma, Tissue Extracts)

Quantifying Phytolaccagenin in complex biological matrices like plasma and tissue extracts presents specific challenges due to the intricate composition of these samples. researchgate.netkcasbio.com Sample preparation techniques are critical to isolate the analyte from interfering substances. sci-hub.ru For the quantification of Phytolaccagenin in rat plasma, a validated HPLC-MS/MS method has been successfully applied. nih.govchemfaces.com This method involved specific chromatographic conditions and detection parameters optimized for the plasma matrix. nih.govchemfaces.com While the specific details for tissue extracts of Phytolaccagenin are less detailed in the provided results, the principles of sample homogenization and extraction followed by sensitive LC-MS/MS analysis are generally applicable to tissue matrices. kcasbio.comscience.gov

Method Specificity, Sensitivity, and Robustness

Ensuring the specificity, sensitivity, and robustness of analytical methods for Phytolaccagenin is paramount for obtaining reliable data. Specificity refers to the method's ability to uniquely identify and quantify the analyte in the presence of other components in the sample matrix. pharmanueva.com Sensitivity relates to the lowest concentration of the analyte that can be accurately detected and quantified (Lower Limit of Quantification - LLOQ). nih.govchemfaces.comnih.gov Robustness indicates the method's reliability despite small variations in analytical parameters. preprints.orgscirp.org

For a validated HPLC-MS/MS method for Phytolaccagenin in rat plasma, the method demonstrated acceptable specificity with monitored transitions of m/z 533.2 > 515.3 for Phytolaccagenin. nih.govchemfaces.com The method was validated with an LLOQ of 20 ng/ml and an Upper Limit of Quantification (ULOQ) of 1000 ng/ml, indicating sufficient sensitivity for the intended application. nih.govchemfaces.com The validation also included assessments of matrix effect and extraction recovery, which were found to be acceptable. nih.govchemfaces.com Stability studies in rat plasma demonstrated that Phytolaccagenin was stable under various storage conditions, highlighting the method's robustness in handling biological samples. nih.govchemfaces.com

Here is a summary of method validation parameters for a Phytolaccagenin HPLC-MS/MS assay in rat plasma:

| Parameter | Result / Value | Citation |

| LLOQ | 20 ng/ml | nih.govchemfaces.com |

| ULOQ | 1000 ng/ml | nih.govchemfaces.com |

| Correlation Coefficient (r) | > 0.999 | nih.govchemfaces.com |

| Matrix Effect | Acceptable | nih.govchemfaces.com |

| Extraction Recovery | Acceptable | nih.govchemfaces.com |

| Stability (-20°C) | Stable for 30 days | nih.govchemfaces.com |

| Stability (RT, 22°C) | Stable for 6 hours | nih.govchemfaces.com |

| Stability (RT, auto-sampler) | Stable for 12 hours | nih.govchemfaces.com |

| Freeze/Thaw Cycles | Stable | nih.govchemfaces.com |

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UHPLC-ESI-MS/MS) for Profiling

UHPLC-ESI-MS/MS is a powerful technique for the comprehensive profiling of phytochemicals, including triterpenoids like Phytolaccagenin, in complex plant extracts. researchgate.netmdpi.comnih.gov This method offers improved chromatographic resolution and faster analysis times compared to conventional HPLC. researchgate.net UHPLC-ESI-MS/MS has been utilized for the profiling of saponins (B1172615), including Phytolaccagenin, in plant roots. researchgate.net The technique allows for the detection and tentative identification of numerous compounds within a single run, providing a detailed phytochemical fingerprint. researchgate.netmdpi.com The use of ESI in conjunction with tandem mass spectrometry provides valuable information for compound identification based on their fragmentation patterns. mdpi.comresearchgate.net

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques play a vital role in the structural elucidation of natural products like Phytolaccagenin. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the molecular structure. researchgate.netsolubilityofthings.comegyankosh.ac.innumberanalytics.com

NMR spectroscopy, including 1D and 2D techniques (such as COSY and 13C NMR), is particularly powerful for determining the carbon-hydrogen framework and connectivity of a molecule. researchgate.netegyankosh.ac.innumberanalytics.com IR spectroscopy helps identify the functional groups present in the molecule based on characteristic absorption bands. researchgate.netsolubilityofthings.comegyankosh.ac.in UV-Vis spectroscopy can provide information about the presence of conjugated systems and electronic transitions, although it is often less informative for structural elucidation of triterpenoids compared to NMR and MS. solubilityofthings.comegyankosh.ac.inlehigh.edu Combining data from these spectroscopic methods with mass spectrometry data is a standard approach for the definitive structural determination of isolated compounds. researchgate.netegyankosh.ac.in

Standardization and Quality Control of Phytolaccagenin Extracts

Standardization and quality control of Phytolacca extracts are crucial to ensure consistency and reliability in research and potential applications. dcmhi.com.cnniscpr.res.inijpcbs.com Since Phytolaccagenin is considered a key bioactive component, its accurate quantification in extracts is an important aspect of quality control. dcmhi.com.cn The Chinese Pharmacopoeia, for instance, uses Esculentoside A, another saponin (B1150181) found in Phytolacca americana, as a reference substance for quality control, highlighting the importance of standardizing the content of active compounds. researchgate.net Analytical methods, such as HPLC-MS/MS and UHPLC-ESI-MS/MS, are indispensable tools for the quantitative analysis of Phytolaccagenin and other marker compounds in these extracts. dcmhi.com.cnresearchgate.netresearchgate.net Proper standardization protocols involve establishing acceptable ranges for the content of key bioactive constituents and ensuring the absence of contaminants. niscpr.res.inijpcbs.com

Preclinical Pharmacological Investigations in Animal Models

Pharmacokinetic and Pharmacodynamic Profiling in Animal Species (e.g., Rats)

Pharmacokinetic studies of phytolaccagenin have been conducted in male Sprague-Dawley rats following intravenous administration. nih.govchemfaces.com A validated HPLC-MS/MS method was developed for the determination of phytolaccagenin in rat plasma to support these studies. nih.govchemfaces.com In one study involving an intravenous bolus injection of 10 mg/kg, the half-life of phytolaccagenin was reported as 1.4 ± 0.9 hours, and the clearance was 2.1 ± 1.1 L/h/kg. nih.govchemfaces.com

Comparative pharmacokinetic studies have also been performed in rats after oral administration of different preparations of Phytolacca acinosa. researchgate.net These studies utilized liquid chromatography-tandem mass spectrometry to quantify several triterpenoids, including phytolaccagenin, in rat plasma. researchgate.net Notably, a double peak phenomenon was observed for phytolaccagenin and other triterpenoids after oral administration. researchgate.net The area under the curve (AUC0→t) and maximum concentration (Cmax) values for phytolaccagenin were significantly lower in the group administered vinegar-processed Phytolacca acinosa compared to the group receiving the raw form, suggesting decreased oral bioavailability after vinegar processing. researchgate.net

Pharmacodynamic studies in rats have investigated the effects of phytolaccagenin on blood pressure and vascular tone. researchgate.nettaylorandfrancis.comresearchgate.netnih.govtandfonline.com These studies involved in vivo and in vitro experiments using techniques such as cannulation of blood vessels, organ baths, and pressure transducers. researchgate.nettaylorandfrancis.comresearchgate.netnih.govtandfonline.com

In Vivo Models for Anti-inflammatory Efficacy

Phytolaccagenin has shown anti-inflammatory activities. ncats.iochemfaces.com While the provided search results mention the anti-inflammatory effects of Esculentoside A in several animal models of acute and chronic inflammation researchgate.net, specific details regarding in vivo anti-inflammatory efficacy models directly using phytolaccagenin were not extensively detailed in the snippets. However, phytolaccagenin, as the aglycone of EsA, has shown higher inhibitory effects on LPS-induced NO production in vitro and lower hemolytic activities compared to EsA, suggesting potential for better anti-inflammatory activity with lower toxicity. researchgate.net Further in vivo studies would be needed to fully characterize its anti-inflammatory efficacy in animal models.

In Vivo Models for Antihypertensive Effects

Studies in rat models have evaluated the antihypertensive activity of phytolaccagenin. researchgate.nettaylorandfrancis.comresearchgate.netnih.govtandfonline.com Intravenous administration of phytolaccagenin significantly decreased mean arterial pressure (MAP) in both normotensive and hypertensive anesthetized rats. researchgate.netresearchgate.netnih.govtandfonline.com

Investigations into the underlying mechanisms in rats suggest that the antihypertensive effect of phytolaccagenin is related to a decrease in vascular resistance and cardiac depressant effects. researchgate.netnih.govtandfonline.com These effects appear to be mediated through multiple pathways, including the muscarinic receptors-linked NO pathway, inhibitory effects on vascular Ca2+ movements, activation of cardiac muscarinic receptors, and blockade of β-adrenergic receptors. researchgate.netnih.govtandfonline.com Pretreatment with atropine (B194438) partially reversed the decrease in blood pressure induced by phytolaccagenin at initial doses, while pretreatment with Nω-nitro-L-arginine methyl ester (L-NAME) modified the effect with a greater response. researchgate.netresearchgate.netnih.govtandfonline.com In isolated rat aortic rings, phytolaccagenin induced relaxation that was partially inhibited by denudation and pre-incubation with atropine and L-NAME. researchgate.netresearchgate.netnih.govtandfonline.com Phytolaccagenin also inhibited high K+ precontraction in aortic rings, indicating an effect on voltage-dependent calcium channels. researchgate.netresearchgate.netnih.govtandfonline.com Studies on isolated spontaneously beating rat atrial strips showed that phytolaccagenin suppressed atrial tone, an effect reduced by isoprenaline and atropine pre-incubation, suggesting involvement of cardiac adrenergic and muscarinic receptors. researchgate.netresearchgate.netnih.govtandfonline.com Atenolol pretreatment also ablated the cardiac effects of phytolaccagenin. researchgate.netnih.govtandfonline.com

In Vivo Models for Antitumor Activity

While the provided search results mention that Phytolacca acinosa has been used for the treatment of tumors researchgate.net and that other compounds from the Phytolacca genus, such as americanin A, have shown antitumor activity in mouse xenograft models researchgate.net, specific in vivo models for evaluating the antitumor activity of phytolaccagenin itself were not detailed in the provided snippets. The search results indicate that triterpenoid (B12794562) saponins (B1172615), including phytolaccagenin, are abundant in Ranunculus ternatus, which has shown anti-tumor activity in an orthotopic breast cancer mouse model nih.gov. However, this refers to the total saponins or other compounds from Ranunculus ternatus, not specifically phytolaccagenin from Phytolacca. Further research specifically on phytolaccagenin's antitumor activity in animal models is needed.

In Vivo Models for Organ-Specific Effects (e.g., Zebrafish Larvae for Hepatotoxicity)

Zebrafish larvae have been utilized as an in vivo model to investigate the organ-specific effects of compounds, including hepatotoxicity. nih.govresearchgate.netnih.govresearchgate.netmdpi.com Studies have identified phytolaccagenin as a key hepatotoxic component of Phytolacca acinosa. nih.govnih.gov Exposure to phytolaccagenin induced liver damage in zebrafish larvae, characterized by increased mortality, disrupted morphology, enhanced apoptosis, altered liver enzyme levels, and significant structural changes in liver cells. nih.govnih.gov Transcriptomic analysis in zebrafish larvae exposed to phytolaccagenin revealed that it significantly altered gene expression in various biological processes and predominantly affected pathways related to P53/apoptosis/cell cycle arrest, ferroptosis, PPAR signaling, and arachidonic acid metabolism, leading to notable cellular damage. nih.gov These findings suggest that phytolaccagenin can induce hepatotoxicity in vivo in zebrafish larvae by affecting multiple signaling pathways involved in lipid metabolism, oxidative stress, and apoptosis. nih.gov

Future Research Avenues and Translational Perspectives for Phytolaccagenin

Elucidating Unexplored Mechanistic Pathways

Despite the reported biological activities of Phytolaccagenin, the complete spectrum of its underlying molecular mechanisms remains to be fully elucidated. Current research has indicated its involvement in pathways related to inflammation, oxidative stress, and cytotoxicity ontosight.ai. For instance, studies have shown that Phytolaccagenin can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential as an anti-inflammatory agent ontosight.ai. It has also demonstrated antioxidant activity by scavenging free radicals ontosight.ai. Research into its antihypertensive effects in rat models suggests mechanisms mediated via muscarinic receptors-linked NO pathways, inhibitory effects on vascular Ca²⁺ movements, activation of cardiac muscarinic receptors, and blockade of β-adrenergic receptors tandfonline.comresearchgate.net. However, identifying other pathways that could be targeted and conducting further research to clarify the mechanisms underlying these biological activities are crucial next steps frontiersin.orgresearchgate.net. Future studies should aim to comprehensively map the molecular targets and signaling cascades influenced by Phytolaccagenin using advanced biochemical and cell biology techniques.

Advanced Structure-Based Drug Design for Target Specificity

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structures of biological targets, primarily proteins, to design and optimize therapeutic agents with improved binding affinity and specificity drugdiscoverynews.comlindushealth.comnih.gov. Phytolaccagenin, as a natural product with a defined chemical structure ontosight.ai, presents an opportunity for SBDD. While the precise protein targets for many of its observed activities are yet to be fully identified, future research can leverage computational methods like molecular docking and virtual screening once potential targets are characterized drugdiscoverynews.comlindushealth.comnih.gov. This will allow for the rational design of Phytolaccagenin analogs or derivatives with enhanced potency and selectivity for specific therapeutic targets, potentially minimizing off-target effects drugdiscoverynews.comlindushealth.comnih.gov. The process involves identifying potential binding sites on target proteins and using computational techniques to predict how Phytolaccagenin or its modified forms might interact with these sites drugdiscoverynews.comproteinstructures.com.

Biotechnological Production and Sustainable Sourcing

As a naturally occurring compound isolated from plants ontosight.ai, the sustainable sourcing and production of Phytolaccagenin are important considerations for its potential therapeutic development. Traditional extraction from wild or cultivated plants can be subject to variability in yield and quality depending on factors like geographical location, climate, and harvesting practices nih.gov. Biotechnological approaches, such as plant cell cultures, offer a promising avenue for the sustainable and standardized production of plant-derived compounds researchgate.netresearchgate.net. Future research could explore optimizing plant cell culture techniques for Phytolacca species to achieve high yields of Phytolaccagenin under controlled conditions researchgate.netresearchgate.net. This approach can ensure a consistent supply, reduce the environmental impact compared to conventional agriculture, and minimize the presence of intrusive compounds found in field-grown plants researchgate.netresearchgate.net.

Integration of Omics Technologies in Phytolaccagenin Research (e.g., Transcriptomics, Proteomics)

Integrating multi-omics technologies, such as transcriptomics and proteomics, can provide a comprehensive understanding of the biological effects of Phytolaccagenin at a systems level nih.govmdpi.comox.ac.ukqiagenbioinformatics.com. Transcriptomics allows for the study of gene expression patterns, revealing which genes are upregulated or downregulated in response to Phytolaccagenin treatment mdpi.comox.ac.uk. Proteomics, on the other hand, focuses on the large-scale study of proteins, providing insights into protein abundance, modifications, and interactions ox.ac.uk. By combining these approaches, researchers can gain a more complete picture of the molecular pathways and networks influenced by Phytolaccagenin nih.govmdpi.comqiagenbioinformatics.comfrontiersin.org. This integrated omics approach can help identify novel targets, understand complex mechanisms of action, and potentially identify biomarkers of response, paving the way for more targeted and personalized therapeutic strategies. qiagenbioinformatics.com.

Development of Advanced Delivery Systems for Enhanced Bioavailability

The bioavailability of natural compounds can be a significant challenge for their therapeutic application nih.govuminho.pt. Factors such as poor water solubility, limited absorption, and rapid metabolism can reduce the concentration of the compound that reaches the target site nih.govuminho.pt. Phytolaccagenin, like many triterpenoids, may face such challenges. Future research should focus on developing advanced delivery systems to enhance its bioavailability and optimize its therapeutic efficacy nih.govuminho.ptresearchgate.net. Novel approaches such as nano-delivery systems (e.g., nanoparticles, liposomes), cyclodextrin (B1172386) complexation, and other formulation strategies can improve solubility, protect against degradation, facilitate targeted delivery, and enhance cellular uptake nih.govuminho.ptnih.govbccresearch.com.

Exploration of Synergistic Effects with Other Bioactive Compounds

Natural products often exhibit their biological effects through the synergistic interactions of multiple compounds nuevo-group.comnih.govmdpi.com. Exploring the potential synergistic effects of Phytolaccagenin with other bioactive compounds, either from Phytolacca species or other sources, could lead to the development of more potent and effective therapeutic formulations nuevo-group.commdpi.comnih.gov. Research in this area could involve investigating combinations of Phytolaccagenin with other known therapeutic agents or with other phytochemicals to identify synergistic interactions that enhance desired activities (e.g., anti-inflammatory, cytotoxic) or mitigate potential limitations nuevo-group.comnih.govnih.gov. Understanding the mechanisms behind these synergistic effects, which may involve influencing bioavailability or modulating multiple pathways, is also a crucial area for future study nuevo-group.comnih.gov.

Q & A

Q. What are the standard protocols for isolating phytolaccagenin from plant materials, and how can purity be ensured?

Phytolaccagenin isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. For purity validation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are essential. In studies of Chenopodium bonus-henricus roots, saponins including phytolaccagenin were isolated using gradient elution on silica gel columns, with structural confirmation via - and -NMR . Purity (>95%) is verified by HPLC-MS, as demonstrated in pharmacokinetic studies .

Q. What analytical methods are most reliable for confirming phytolaccagenin’s identity and structural integrity?

A combination of spectroscopic and chromatographic methods is critical. NMR spectroscopy (, , 2D-COSY) provides structural elucidation, while HPLC-MS or UPLC-QTOF-MS ensures molecular weight confirmation and purity. For example, a validated HPLC-MS/MS method quantified phytolaccagenin in rat plasma with a lower limit of detection (LLOD) of 0.5 ng/mL, ensuring robustness for pharmacokinetic studies .

Q. How can researchers detect phytolaccagenin in complex biological matrices during in vivo studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated method using electrospray ionization (ESI) in negative ion mode achieved 92–105% recovery rates in rat plasma, with precision (<10% RSD) and accuracy (<8% deviation) . Sample preparation often involves protein precipitation with acetonitrile or solid-phase extraction to reduce matrix effects.

Q. What bioactivity screening models are appropriate for assessing phytolaccagenin’s pharmacological potential?

In vitro assays such as enzyme inhibition (e.g., α-glucosidase, acetylcholinesterase) and cell-based models (e.g., neuronal cultures for neuroprotection) are common. Phytolaccagenin showed dose-dependent neuroprotective effects in isolated nerve terminal assays, with IC values comparable to positive controls . For antihypertensive studies, in vivo rat models with telemetric blood pressure monitoring are used, as seen in studies reporting systolic BP reduction of 15–20 mmHg .

Q. How should researchers evaluate phytolaccagenin’s stability under varying experimental conditions?

Stability studies should assess temperature, pH, and light exposure. For instance, in pharmacokinetic research, phytolaccagenin remained stable in plasma for 24 hours at 4°C and after three freeze-thaw cycles. Degradation occurs at pH >8, necessitating buffered solutions during extraction .

Advanced Research Questions